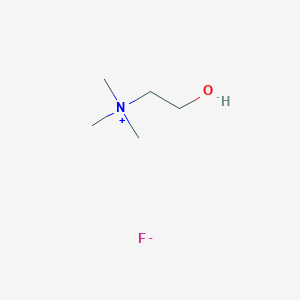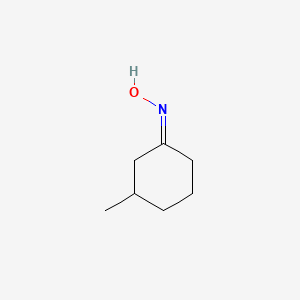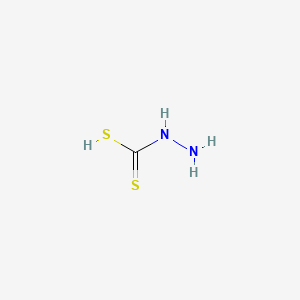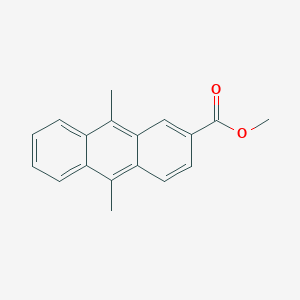
6-Methyl-thio-guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-thio-guanosine is a thiopurine derivative, structurally related to guanosine. Thiopurines, including this compound, have been widely studied for their therapeutic potential, particularly in the treatment of certain cancers and immunological disorders
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-thio-guanosine typically involves the protection of guanosine’s hydroxyl groups, followed by the introduction of a thio group at the 6-position. One common method starts with the protection of the three hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers. The Lawesson reagent is then used to transform the 6-oxo group into a 6-thio group, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar protection and transformation steps as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-thio-guanosine undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thio group.
Substitution: The thio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
6-Methyl-thio-guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise in the treatment of certain cancers and inflammatory diseases
Industry: Its unique properties make it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Methyl-thio-guanosine involves its incorporation into cellular nucleic acids. Once inside the cell, it is converted into its active triphosphate form, which can be incorporated into DNA and RNA. This incorporation disrupts normal nucleic acid function, leading to cell death. The compound also inhibits key enzymes involved in nucleic acid metabolism, further contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Mercaptopurine: Another thiopurine derivative used in the treatment of leukemia.
Azathioprine: A prodrug that is converted into 6-Mercaptopurine in the body.
6-Thioguanine: Similar in structure and function to 6-Methyl-thio-guanosine, used in cancer treatment.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for distinct interactions with cellular components. Its methyl-thio group provides unique reactivity compared to other thiopurines, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
4914-73-2 |
|---|---|
Formule moléculaire |
C11H15N5O4S |
Poids moléculaire |
313.34 g/mol |
Nom IUPAC |
2-(2-amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4S/c1-21-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) |
Clé InChI |
SQLCLIXUUBBOOP-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
SMILES canonique |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
| 4914-73-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)






![2-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3052868.png)




![Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]-](/img/structure/B3052879.png)
![Furo[3,4-c]pyridin-1(3H)-one](/img/structure/B3052880.png)
